molecular formula C12H10BrNO2 B8421702 2-Bromomethyl-4-methoxy-3-methyl benzofuran-5-carbonitrile

2-Bromomethyl-4-methoxy-3-methyl benzofuran-5-carbonitrile

Cat. No.: B8421702
M. Wt: 280.12 g/mol
InChI Key: QVRNFNKUVKZUGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromomethyl-4-methoxy-3-methyl benzofuran-5-carbonitrile is a useful research compound. Its molecular formula is C12H10BrNO2 and its molecular weight is 280.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

IUPAC Name

2-(bromomethyl)-4-methoxy-3-methyl-1-benzofuran-5-carbonitrile

InChI

InChI=1S/C12H10BrNO2/c1-7-10(5-13)16-9-4-3-8(6-14)12(15-2)11(7)9/h3-4H,5H2,1-2H3

InChI Key

QVRNFNKUVKZUGD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C(=C(C=C2)C#N)OC)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-hydroxymethyl-4-methoxy-3-methyl benzofuran-5-carbonitrile (0.17 g; 0.76 mmol) in dichloromethane (5 mL) was cooled to 0° C. To this solution was added, successively, neat phosphorus tribromide (0.11 mL; 0.32 g; 1.2 mmol; 1.5 eq) and pyridine (2 drops). The ice bath was removed and the reaction was allowed to come to room temperature overnight with stirring. After quenching with ice, the crude product was isolated by ethyl acetate extraction. The organic layer was washed with saturated sodium bicarbonate, then dried over magnesium sulfate, filtered and concentrated in vacuo to give 2-bromomethyl-4-methoxy-3-methyl benzofuran-5-carbonitrile (0.20 g; 95% yield).
Quantity
0.17 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.11 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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